molecular formula C19H23N7O2S B6575346 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1040654-21-4

4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6575346
CAS No.: 1040654-21-4
M. Wt: 413.5 g/mol
InChI Key: ZXUIKTKAJLQULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a tetrazole ring and a thiophene-containing carboxamide group. The tetrazole moiety (1H-1,2,3,4-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic carboxylic acid groups. The 4-methoxyphenyl substituent on the tetrazole enhances lipophilicity and may influence receptor binding, while the thiophene-methyl group contributes to aromatic interactions and solubility modulation.

Properties

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2S/c1-28-16-6-4-15(5-7-16)26-18(21-22-23-26)14-24-8-10-25(11-9-24)19(27)20-13-17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIKTKAJLQULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Reagents: : The synthesis typically begins with commercially available starting materials such as 4-methoxybenzyl chloride, thiophen-2-ylmethanamine, and piperazine-1-carboxylic acid.

  • Reaction Steps

    • The initial step involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole.

    • This intermediate then undergoes a condensation reaction with piperazine-1-carboxylic acid under appropriate conditions to yield the final product.

  • Conditions

    • Typical reaction conditions involve the use of solvents like dichloromethane, with catalysts such as palladium or copper, and careful control of temperature and pH.

Industrial Production Methods: For large-scale production, the synthesis can be scaled up using continuous flow chemistry techniques. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can reduce the nitro groups or other functional groups present in the molecule.

  • Substitution: : The molecule can participate in substitution reactions, especially on the tetrazole ring or the methoxyphenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, water.

Major Products: The major products of these reactions typically include oxidized tetrazole derivatives, reduced piperazine derivatives, and various substituted analogs.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules and in the study of heterocyclic chemistry.

  • Biology: : Investigated for its bioactive properties, including potential as an antimicrobial or anticancer agent.

  • Medicine: : Explored for therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in material science for the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide exerts its effects is largely dependent on its interaction with biological targets:

  • Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : The compound can influence pathways related to cell signaling, enzyme inhibition, or receptor binding, leading to its observed bioactivities.

Comparison with Similar Compounds

(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (Compound 43)

Key Differences :

  • Core Structure : Lacks the tetrazole and thiophene groups; instead, it incorporates a tetrahydronaphthalene ring and a 4-methylpiperazine substituent.
Feature Target Compound Compound 43
Aromatic Substituent 4-Methoxyphenyl (tetrazole) 4-Fluorophenyl (piperazine)
Heterocycle Tetrazole Tetrahydronaphthalene
Molecular Weight ~463.5 g/mol (calculated) 504.25 g/mol (HRMS)
Synthetic Yield Not reported 74%

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

Key Differences :

  • Substituents : Features a 4-chlorophenyl carboxamide and 4-ethylpiperazine, lacking the tetrazole and thiophene groups.
  • Conformation : The piperazine ring adopts a chair conformation, similar to the target compound’s likely geometry .
Feature Target Compound N-(4-Chlorophenyl)
Electron-Withdrawing Group 4-Methoxy (electron-donating) 4-Chloro (electron-withdrawing)
Heterocyclic Additions Tetrazole, thiophene None
Applications Not reported Intermediate in organic synthesis

Compounds with Thiophene or Tetrazole Moieties

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one Derivatives

Key Differences :

  • Combines thiophene with quinazolinone and thiazole rings, differing from the piperazine-tetrazole scaffold.
  • Bioactivity : Exhibited anti-tubercular activity, highlighting the role of thiophene in enhancing biological interactions .

1,3,4-Thiadiazole Derivatives

Key Differences :

  • Replaces tetrazole with a 1,3,4-thiadiazole core.
  • Bioactivity : Four derivatives showed superior antimicrobial activity against E. coli and C. albicans, suggesting sulfur-containing heterocycles enhance antimicrobial potency .
Feature Target Compound 1,3,4-Thiadiazole Derivatives
Heterocycle Tetrazole 1,3,4-Thiadiazole
Bioactivity Not reported Antimicrobial
Synthetic Route Likely coupling reactions Hydrazonoyl chloride cyclization

Fluorinated Piperazine Derivatives

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)

Key Differences :

  • Substitutes the tetrazole-thiophene system with a 4-fluorobenzyl group.
  • Applications : Explored as tyrosine kinase inhibitors, emphasizing the role of fluorine in improving pharmacokinetic properties .

Biological Activity

The compound 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic molecule that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features several key structural components:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom, known for enhancing biological activity.
  • 4-Methoxyphenyl Group : This aromatic moiety contributes to the compound's lipophilicity and potential receptor interactions.
  • Thiophenyl Substituent : The presence of sulfur in the thiophene ring may influence the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various drug-resistant pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential using the National Cancer Institute's (NCI) 60 cell line screening protocol. Results indicate varied efficacy across different cancer types.

Table 2: Anticancer Activity Data

Cancer Cell LineGrowth Inhibition (%) at 10 µMReference
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
A549 (Lung)104.68

The average growth across tested lines was approximately 104.68% , indicating a moderate level of activity against certain leukemia cell lines but less effectiveness against solid tumors like A549.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole ring may mimic natural substrates, allowing it to bind effectively to enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Structural similarities with endogenous ligands can facilitate binding to various receptors, potentially modulating signaling pathways associated with cell survival and apoptosis.
  • Membrane Disruption : Antimicrobial action may involve integration into microbial membranes, leading to increased permeability and eventual cell lysis.

Study on Anticancer Properties

In a study assessing the anticancer effects of the compound on various cancer cell lines, it was found that while some lines showed promising inhibition rates, others exhibited resistance. This variability underscores the need for further investigation into structure-activity relationships.

Case Study Summary

  • Objective : Evaluate anticancer efficacy across multiple cell lines.
  • Methodology : NCI DTP protocol with a single-dose assay at 10 µM concentration.
  • Findings : Moderate activity in leukemia but limited efficacy in solid tumors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.